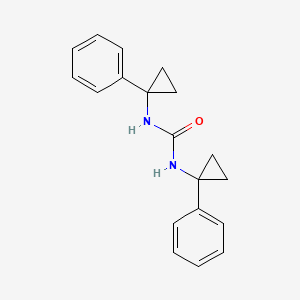

1,3-Bis(1-phenylcyclopropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(1-phenylcyclopropyl)urea is an organic compound that belongs to the class of substituted ureas. It has the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol . This compound is characterized by the presence of two phenylcyclopropyl groups attached to a urea moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(1-phenylcyclopropyl)urea can be synthesized through a nucleophilic addition reaction of amines to isocyanates. One common method involves the reaction of 1-phenylcyclopropylamine with an isocyanate derivative under mild conditions . Another efficient method is a one-pot three-component reaction involving substituted diamino derivatives and isocyanate derivatives at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves scalable and environmentally friendly processes. A catalyst-free synthesis in water, avoiding organic co-solvents, has been developed for the large-scale production of N-substituted ureas . This method ensures high chemical purity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-phenylcyclopropyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The phenylcyclopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3-Bis(1-phenylcyclopropyl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of epoxides to diols . This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive activities.

Comparison with Similar Compounds

Similar Compounds

1,3-Disubstituted Ureas: These compounds contain two substituents on the urea moiety and exhibit similar chemical properties.

1,3-Bis(3,4-dichlorophenyl)urea: A derivative with dichlorophenyl groups that has shown strong antioxidant activity.

1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Known for its antibacterial activity and metal complex formation.

Uniqueness

1,3-Bis(1-phenylcyclopropyl)urea is unique due to its phenylcyclopropyl groups, which impart distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase sets it apart from other substituted ureas, making it a valuable compound for therapeutic research .

Biological Activity

1,3-Bis(1-phenylcyclopropyl)urea is a substituted urea compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.

Molecular Formula : C19H20N2O

Molecular Weight : 292.37 g/mol

The synthesis of this compound typically involves a nucleophilic addition reaction between amines and isocyanates. A common method includes the reaction of 1-phenylcyclopropylamine with an isocyanate derivative under mild conditions. This compound can also be produced using environmentally friendly methods that avoid organic solvents, enhancing its appeal for industrial applications.

This compound functions primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. By inhibiting sEH, this compound may help regulate various physiological processes, including inflammation and pain modulation. The inhibition of sEH has been linked to potential therapeutic effects in conditions such as hypertension and inflammatory diseases.

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits significant antiviral and antibacterial activities. In vitro studies have demonstrated its effectiveness against several pathogens, although specific mechanisms remain under investigation. The compound's ability to modulate immune responses may contribute to its antimicrobial efficacy .

Case Studies and Experimental Findings

A notable study evaluated the biological activities of various substituted ureas, including this compound. The study found that derivatives of this compound showed promising results in cell viability assays against different cancer cell lines (e.g., RKO, PC-3, HeLa). The IC50 values for these derivatives ranged from 49.79 µM to 113.70 µM, indicating moderate potency against tumor cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibitor of sEH; antiviral activity |

| 1,3-Bis(3,4-dichlorophenyl)urea | Structure | Strong antioxidant activity |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Structure | Antibacterial activity |

The unique phenylcyclopropyl groups in this compound differentiate it from other substituted ureas by enhancing its biological properties and therapeutic potential.

Research Applications

The compound has been explored in various fields:

- Pharmaceutical Development : Its role as an sEH inhibitor positions it as a candidate for developing treatments for hypertension and inflammatory diseases.

- Antimicrobial Research : Ongoing studies aim to elucidate its mechanisms against specific bacterial strains and viruses.

- Cancer Therapy : Investigations into its effects on cancer cell lines suggest potential applications in oncology.

Properties

IUPAC Name |

1,3-bis(1-phenylcyclopropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c22-17(20-18(11-12-18)15-7-3-1-4-8-15)21-19(13-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKWFHIIDRJSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC(=O)NC3(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.